
9-Propylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Propylacridine is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. 9-Propylacridine has been widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
9-Propylacridine has been extensively studied for its potential applications in various fields. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron transport properties. Additionally, 9-Propylacridine has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
The mechanism of action of 9-Propylacridine is not well understood. However, it is believed to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This interaction leads to the formation of DNA adducts, which can cause DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 9-Propylacridine has both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 9-Propylacridine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Propylacridine in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use. For example, 9-Propylacridine is a toxic compound and must be handled with care. It is also relatively expensive, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 9-Propylacridine. One area of interest is the development of new anti-cancer drugs based on 9-Propylacridine. Another area of research is the development of new fluorescent probes for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 9-Propylacridine and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 9-Propylacridine is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 9-Propylacridine is needed to fully understand its potential and expand its applications in various fields.
Métodos De Síntesis
The synthesis of 9-Propylacridine can be achieved through several methods. One of the most commonly used methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 9-chloroacridine with a propyl Grignard reagent to yield 9-Propylacridine.
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
9-propylacridine |
InChI |
InChI=1S/C16H15N/c1-2-7-12-13-8-3-5-10-15(13)17-16-11-6-4-9-14(12)16/h3-6,8-11H,2,7H2,1H3 |
Clave InChI |
ZSGMOQYDNJRFDX-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
SMILES canónico |
CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
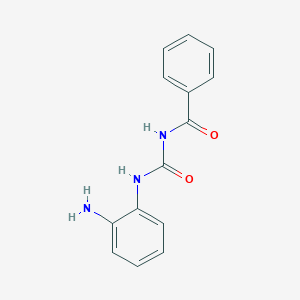


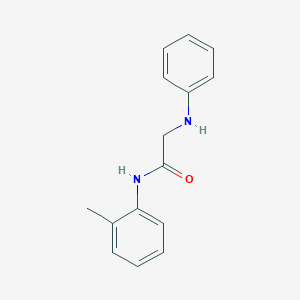
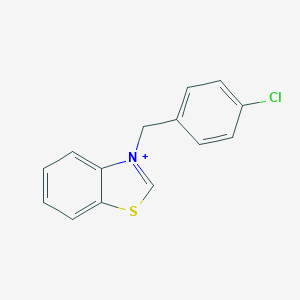

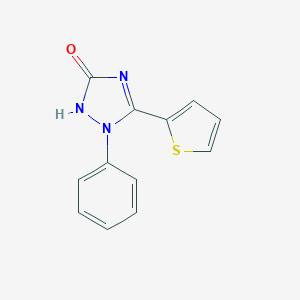
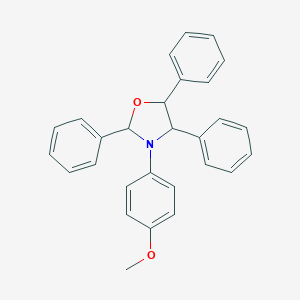
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
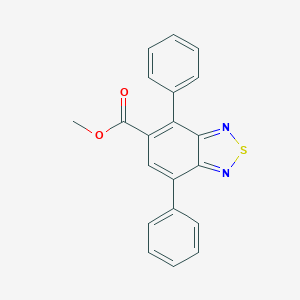
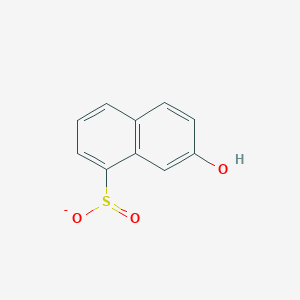
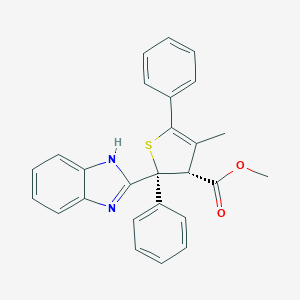
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)